Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
CAS No.: 53976-18-4
Cat. No.: VC17162811
Molecular Formula: C21H27NO6S2
Molecular Weight: 453.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53976-18-4 |
|---|---|
| Molecular Formula | C21H27NO6S2 |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-ethyl-5-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H27NO6S2/c1-6-17-15(5)29-20(19(17)21(24)28-8-3)22(13-18(23)27-7-2)30(25,26)16-11-9-14(4)10-12-16/h9-12H,6-8,13H2,1-5H3 |
| Standard InChI Key | ILWDMIHFJDAEJF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC(=C1C(=O)OCC)N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiophene ring (a five-membered heterocycle with one sulfur atom) substituted at the 2-, 3-, 4-, and 5-positions. Key functional groups include:
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A sulfonamide group (-SO<sub>2</sub>NH-) linked to a 4-methylphenyl moiety at position 2.
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An ethoxy-oxoethyl group (-CH<sub>2</sub>C(O)OEt) attached to the sulfonamide nitrogen.
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Ethyl and methyl groups at positions 4 and 5, respectively.
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A carboxylate ester (-COOEt) at position 3.
The IUPAC name, ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-ethyl-5-methylthiophene-3-carboxylate, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of this compound proceeds through sequential functionalization of the thiophene ring, as outlined below:
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Thiophene Ring Formation:
Cyclocondensation of diethyl acetone-1,3-dicarboxylate with sulfur-containing precursors under acidic conditions yields the base thiophene structure . -
Alkylation at Positions 4 and 5:
Ethyl and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the electron-rich nature of the thiophene ring. -
Sulfonamide Incorporation:
Reaction with 4-methylbenzenesulfonamide chloride in the presence of a base (e.g., triethylamine) installs the sulfonamide group at position 2 . -
Esterification:
The ethoxy-oxoethyl side chain is appended through a nucleophilic acyl substitution reaction using ethyl bromoacetate.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiophene formation | H<sub>2</sub>SO<sub>4</sub>, 110°C, 6h | 68% |
| Sulfonamide addition | 4-MeC<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>Cl, Et<sub>3</sub>N, DCM, 0°C→RT | 52% |
| Esterification | Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C | 75% |
Comparative Analysis with Related Thiophene Derivatives
Structural Analogues
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Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Lacks the sulfonamide group, reducing enzyme affinity but improving solubility.
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4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid: Replaces ester groups with carboxylic acid, enhancing hydrogen-bonding capacity.
Table 3: Property Comparison
| Compound | Molecular Weight | Enzyme IC<sub>50</sub> (CA-II) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 453.6 | 12.3 µM | 0.45 |
| Ethyl 2-((ethoxycarbonyl)amino)... | 406.4 | >100 µM | 1.89 |
| 4-[(4-Chlorophenyl)sulfonyl]... | 302.8 | 8.7 µM | 3.21 |
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for designing kinase inhibitors due to its planar thiophene core and flexible side chains .
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Prodrug Development: The ester groups facilitate membrane permeability, enabling intracellular hydrolysis to active metabolites.
Material Science
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Conductive Polymers: Thiophene derivatives are employed in organic semiconductors; sulfonamide groups may enhance doping efficiency.
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